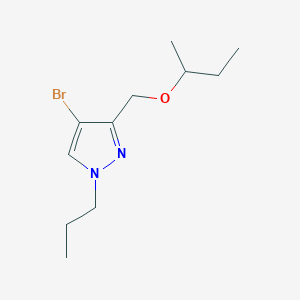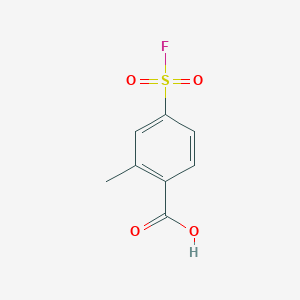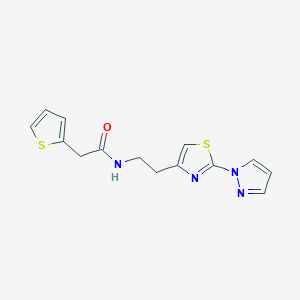
N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, commonly known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the class of pyrazole-based compounds and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) Coordination Complexes : Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel coordination complexes with Co(II) and Cu(II). These complexes have been studied for their antioxidant activity, revealing significant potential. The study explores the effect of hydrogen bonding on the self-assembly process, contributing to the understanding of molecular interactions in such complexes (Chkirate et al., 2019).
Molecular Structures and Nonlinear Optical Properties
Crystal Structures of Acetamides : Investigations into the crystal structures of C,N-disubstituted acetamides have provided insights into the arrangement of molecules through hydrogen bonds and other interactions. Such studies are crucial for understanding the properties and potential applications of these compounds in materials science (Narayana et al., 2016).
Anticancer Activities
Cytotoxic Activity of Sulfonamide Derivatives : A study on sulfonamide derivatives, including those with pyrazole moieties, has shown promising results against breast and colon cancer cell lines. This research highlights the potential of such compounds in developing new anticancer therapies (Ghorab et al., 2015).
Antibacterial Activity
Coordination Complexes with Antibacterial Activity : The synthesis and characterization of mononuclear coordination complexes from pyrazole-acetamide derivatives have shown outstanding antibacterial activity against various bacterial strains. This research demonstrates the potential of such compounds in addressing antibiotic resistance (Chkirate et al., 2022).
Antimalarial Drug Synthesis
Chemoselective Acetylation for Antimalarial Drugs : The study on chemoselective monoacetylation of amino groups for synthesizing intermediates in antimalarial drugs showcases the importance of specific chemical reactions in drug development. This research provides valuable insights into the synthesis process of medically significant compounds (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-16(29)18-3-2-4-20(13-18)25-22(30)15-28-14-21(17-5-7-19(24)8-6-17)23(26-28)27-9-11-31-12-10-27/h2-8,13-14H,9-12,15H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSHVIXTPGEBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2569809.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2569815.png)
![5-chloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-2-sulfonamide](/img/structure/B2569816.png)

![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2569819.png)
![Ethyl 3-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2569821.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-methoxyphenoxy)acetate](/img/structure/B2569822.png)


![(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2569825.png)

![ethyl 2-(2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)acetate](/img/structure/B2569829.png)